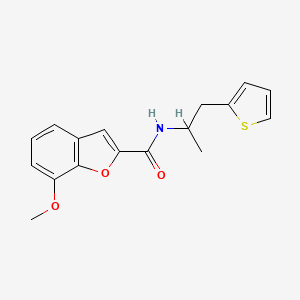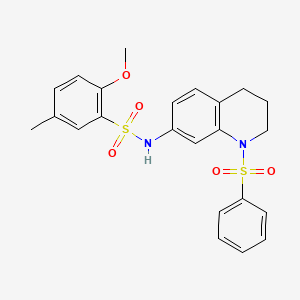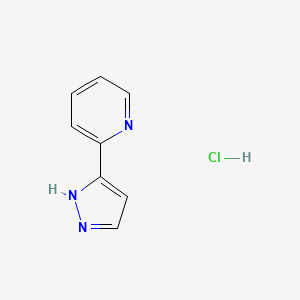
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C25H24ClN5OS and its molecular weight is 478.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
Research efforts have been focused on synthesizing and characterizing novel derivatives containing piperazine and pyrazole moieties. For instance, Lv et al. (2013) detailed the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety. This work emphasizes the structural integrity and potential for further functional exploration of similar compounds (Lv, Ding, & Zhao, 2013).
Biological Activities
A wide range of biological activities has been attributed to compounds with structural similarities or related functional groups, including antimicrobial and anticancer properties. For example, compounds have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant in vitro antimicrobial and anticancer activities. Among these, some compounds exhibited higher anticancer activity than doxorubicin, a standard reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).
Another research focus has been on the synthesis and screening for antibacterial activities. A series of derivatives have been characterized and shown to possess moderate to good antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Molecular Docking and Enzyme Inhibition
Molecular docking studies have been conducted to assess the interaction of similar compounds with biological targets, such as enzymes. These studies aim to understand the molecular basis of the compound's activity and to guide the development of more potent and selective inhibitors. For instance, novel pyrazolyl derivatives have been investigated for their potential as enzyme inhibitors, showing promising results that contribute to the understanding of their mechanism of action and therapeutic potential (Mekky & Sanad, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(3-chlorophenyl)piperazine, which is then coupled with 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid to form the second intermediate, (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone. The synthesis pathway involves a series of reactions, including condensation, reduction, and coupling reactions.", "Starting Materials": [ "3-chloroaniline", "piperazine", "4-methyl-2-(m-tolyl)thiazol-5-amine", "ethyl chloroformate", "sodium borohydride", "acetic acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "dimethylformamide", "N,N-dimethylacetamide", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with piperazine in the presence of acetic acid to form 4-(3-chlorophenyl)piperazine.", "Step 2: Reduction of 4-(3-chlorophenyl)piperazine with sodium borohydride in the presence of acetic acid to form 4-(3-chlorophenyl)piperazin-1-amine.", "Step 3: Protection of the amino group in 4-(3-chlorophenyl)piperazin-1-amine with ethyl chloroformate in the presence of triethylamine to form 4-(3-chlorophenyl)piperazin-1-yl ethyl carbonate.", "Step 4: Coupling of 4-(3-chlorophenyl)piperazin-1-yl ethyl carbonate with 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid in the presence of N,N-dimethylacetamide and sodium hydroxide to form (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)carbamic acid.", "Step 5: Cyclization of (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)carbamic acid with acetic anhydride in the presence of triethylamine to form (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone.", "Step 6: Purification of the final product by recrystallization from chloroform/diethyl ether/water." ] } | |
Numéro CAS |
1298061-64-9 |
Formule moléculaire |
C25H24ClN5OS |
Poids moléculaire |
478.01 |
Nom IUPAC |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C25H24ClN5OS/c1-16-5-3-6-18(13-16)24-27-17(2)23(33-24)21-15-22(29-28-21)25(32)31-11-9-30(10-12-31)20-8-4-7-19(26)14-20/h3-8,13-15H,9-12H2,1-2H3,(H,28,29) |
Clé InChI |
CLBWEQLVRJATAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2811207.png)
![4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2811208.png)

![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2811211.png)
![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811215.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2811216.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2811223.png)
![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811224.png)


